molecular formula C13H11ClO2 B14725807 4-(3-Chlorobenzyl)benzene-1,3-diol CAS No. 6280-44-0

4-(3-Chlorobenzyl)benzene-1,3-diol

Cat. No.: B14725807
CAS No.: 6280-44-0
M. Wt: 234.68 g/mol
InChI Key: DXKULHSBRTUPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorobenzyl)benzene-1,3-diol is an organic compound with the molecular formula C13H11ClO2 It is a derivative of benzene, featuring a chlorobenzyl group and two hydroxyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorobenzyl)benzene-1,3-diol typically involves the reaction of 3-chlorobenzyl chloride with resorcinol (benzene-1,3-diol) under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of resorcinol attack the electrophilic carbon of the chlorobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorobenzyl)benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl groups to other functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dechlorinated or dehydroxylated products.

    Substitution: Products with new functional groups replacing the chlorine atom.

Scientific Research Applications

4-(3-Chlorobenzyl)benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chlorobenzyl)benzene-1,3-diol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorobenzyl)benzene-1,3-diol: Similar structure but with the chlorine atom in a different position.

    3-Methylcatechol (3-methylbenzene-1,2-diol): A methylated derivative with different substitution patterns.

    Orcinol (5-methylbenzene-1,3-diol): Another methylated derivative with potential biological activity.

Uniqueness

4-(3-Chlorobenzyl)benzene-1,3-diol is unique due to the specific positioning of the chlorobenzyl group and hydroxyl groups, which can influence its reactivity and biological activity

Properties

CAS No.

6280-44-0

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

4-[(3-chlorophenyl)methyl]benzene-1,3-diol

InChI

InChI=1S/C13H11ClO2/c14-11-3-1-2-9(7-11)6-10-4-5-12(15)8-13(10)16/h1-5,7-8,15-16H,6H2

InChI Key

DXKULHSBRTUPKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=C(C=C(C=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.